

Validating the Structure of 3-Aminotetrahydrofuran-3-carboxylic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 3-Aminotetrahydrofuran-3-carboxylic acid

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For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel molecules is a cornerstone of successful research. This guide provides a comparative overview of standard analytical techniques for validating the structure of **3-Aminotetrahydrofuran-3-carboxylic acid** and its derivatives. We present expected data ranges for key spectroscopic methods and detailed experimental protocols to support the accurate characterization of these compounds.

Spectroscopic and Crystallographic Analysis: A Comparative Overview

The structural elucidation of **3-Aminotetrahydrofuran-3-carboxylic acid** derivatives relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information about the molecule's connectivity, functional groups, and three-dimensional arrangement. Below is a summary of expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray Crystallography.

Technique	Parameter	Expected Value/Observation for 3-Aminotetrahydrofuran-3-carboxylic acid	Alternative Techniques & Comparison
¹ H NMR	Chemical Shift (δ)	- H2/H5 (CH ₂ -O): 3.5 - 4.5 ppm - H4 (CH ₂): 2.0 - 2.5 ppm - NH ₂ : Broad singlet, 5.0 - 8.0 ppm (exchangeable with D ₂ O) - COOH: Very broad singlet, 10.0 - 13.0 ppm (exchangeable with D ₂ O)	- COSY (Correlation Spectroscopy): Confirms proton-proton coupling between H4 and H5. - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
¹³ C NMR	Chemical Shift (δ)	- C=O (Carboxylic Acid): 170 - 185 ppm - C3 (Quaternary C-N): 55 - 70 ppm - C2/C5 (CH ₂ -O): 65 - 80 ppm - C4 (CH ₂): 30 - 45 ppm	- DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH ₂ , and CH ₃ groups. - HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, confirming connectivity.
Mass Spec.	Molecular Ion Peak	- [M+H] ⁺ (ESI): m/z = 132.06 - [M] ⁺ (EI): m/z = 131.05	- High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, allowing for the determination of the molecular

formula ($C_5H_9NO_3$).^[1]

- Tandem MS
(MS/MS): Induces fragmentation to elucidate structural fragments. Common fragments include loss of H_2O , CO_2 , and the carboxyl group.^{[2][3]}

FTIR	Wavenumber (cm^{-1})	<p>- O-H stretch (Carboxylic Acid): 2500 - 3300 cm^{-1} (very broad)^[4] - N-H stretch (Amine): 3200 - 3500 cm^{-1} (medium) - C=O stretch (Carboxylic Acid): 1710 - 1760 cm^{-1} (strong)^[4] - C-O stretch (Ether): 1050 - 1150 cm^{-1} (strong)</p>	<p>- Raman Spectroscopy: Can be complementary, especially for symmetric vibrations and in aqueous solutions.</p>
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X-ray Cryst.	Crystal Structure	<p>Provides precise bond lengths, bond angles, and the absolute configuration of chiral centers.</p>	<p>- Powder X-ray Diffraction (PXRD): Used to characterize the bulk crystalline form of a solid sample.</p>
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Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific derivative and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the **3-Aminotetrahydrofuran-3-carboxylic acid** derivative in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).^[5] The choice of solvent is critical to avoid exchange of labile protons (NH and OH) with the solvent.
- Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous samples.
- Data Acquisition:
 - Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.
 - Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.^[5]
 - Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity.
- Data Analysis: Process the spectra using appropriate software. Integrate the ¹H signals to determine proton ratios and analyze the chemical shifts and coupling constants to assign the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Protocol:

- Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol, acetonitrile, water). The solvent should be compatible with the chosen ionization technique.^[6]
- Ionization:

- Electrospray Ionization (ESI): Suitable for polar molecules and provides soft ionization, typically yielding the protonated molecule $[M+H]^+$.
- Electron Impact (EI): A higher-energy technique that can cause fragmentation, providing structural information.^[7]
- Mass Analysis: Calibrate the mass spectrometer using a known standard.^[8] Acquire the mass spectrum over an appropriate m/z range. For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., TOF, Orbitrap) to determine the elemental formula.^[1]
- Data Analysis: Identify the molecular ion peak. If fragmentation occurs, analyze the fragment ions to confirm structural motifs. For HRMS data, use software to calculate possible elemental compositions that match the measured exact mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

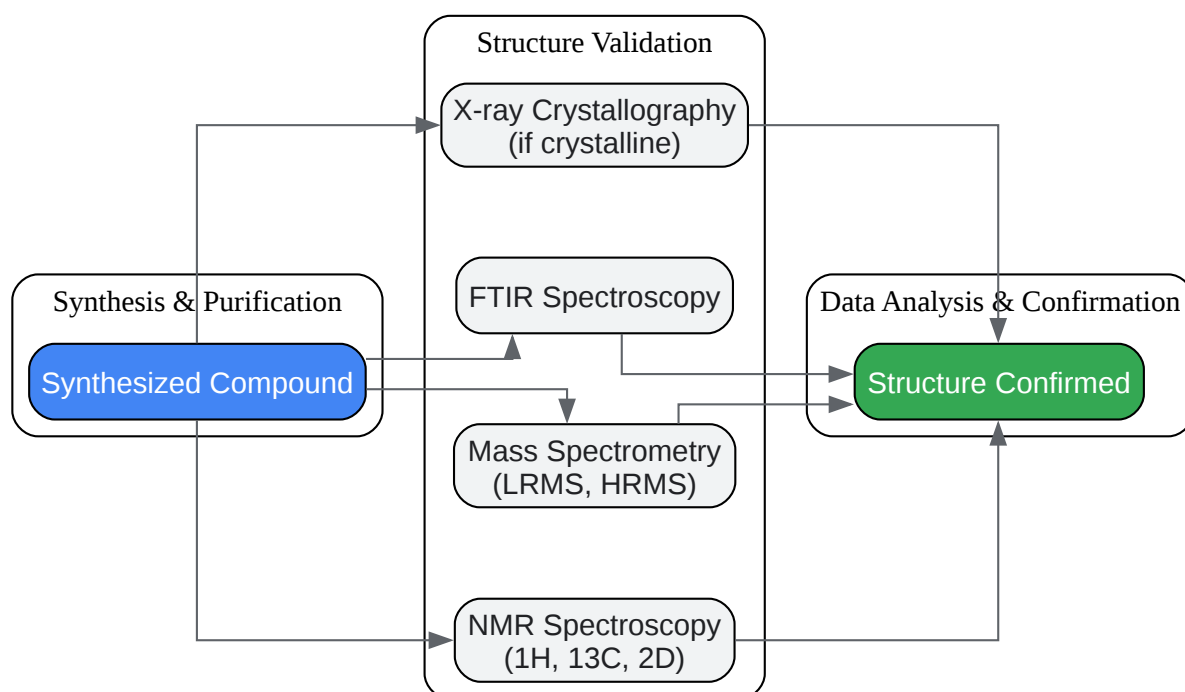
Protocol:

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.^{[9][10]} This is often the simplest method for solid samples.
 - KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
- Background Collection: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental absorptions.^[11]
- Sample Analysis: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands for the functional groups expected in the molecule, such as the broad O-H stretch of the carboxylic acid, the N-H stretches of

the amine, and the strong C=O stretch of the carbonyl group.[4]

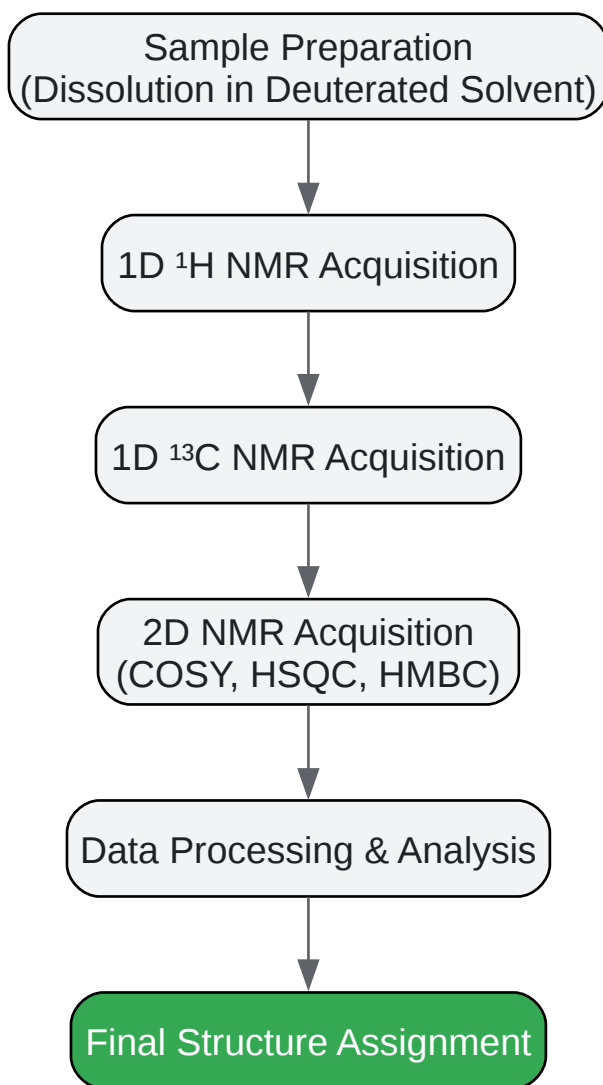
Visualizing Experimental Workflows

To further clarify the process of structural validation, the following diagrams illustrate the typical experimental workflows.



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Caption: General workflow for the structural validation of a synthesized compound.



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Caption: Step-by-step workflow for NMR-based structure elucidation.

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